(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans
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Overview
Description
(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is a chiral compound with significant importance in various scientific fields. This compound is characterized by its morpholine ring, which is a six-membered ring containing both oxygen and nitrogen atoms. The presence of the carboxylic acid group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, typically involves the cyclization of appropriate precursors One common method includes the reaction of 3-amino-1-propanol with formaldehyde and formic acid, followed by methylation and subsequent cyclization to form the morpholine ring
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction conditions such as temperature, pH, and solvent choice. Advanced techniques like continuous flow synthesis may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or the nitrogen atom can be functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound, is investigated for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific pathways or diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and solubility make it an ideal intermediate in large-scale chemical synthesis.
Mechanism of Action
The mechanism of action of (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target molecule’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the carboxylic acid group.
N-methylmorpholine: Similar structure but lacks the chiral center and carboxylic acid group.
6-methylmorpholine-3-carboxylic acid: Similar but not in the hydrochloride salt form.
Uniqueness
(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is unique due to its chiral nature and the presence of both the carboxylic acid group and the hydrochloride salt. These features enhance its solubility, reactivity, and potential for asymmetric synthesis, making it more versatile compared to its analogs.
Properties
IUPAC Name |
(3S,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXADEJLMYVKMKS-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CO1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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